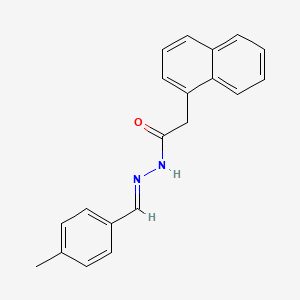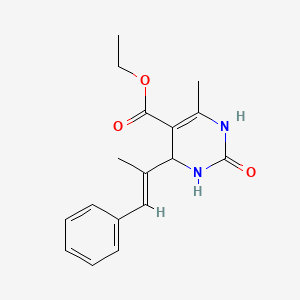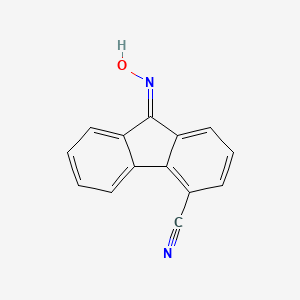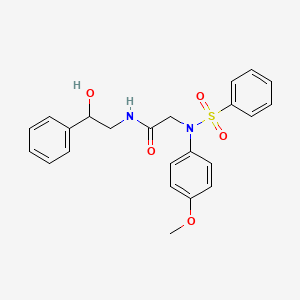
N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide
Descripción general
Descripción
N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide, also known as MNA, is a chemical compound that has been studied for its potential applications in various fields of research. MNA is a hydrazone derivative that has shown promising results in scientific studies, making it an interesting compound to investigate further. In
Aplicaciones Científicas De Investigación
N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has been studied extensively for its potential applications in various fields of research. One of the primary areas of interest has been in the field of cancer research. Studies have shown that N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has also been investigated for its potential applications in the field of materials science. N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
Mecanismo De Acción
The mechanism of action of N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and DNA polymerase. N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to induce oxidative stress and activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to have anti-inflammatory properties and to reduce oxidative stress. N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to have good stability and solubility, making it easier to work with in lab settings. However, one limitation of using N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide in lab experiments is its relatively low potency compared to other anti-cancer compounds. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for research on N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide. One area of interest is in the development of N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide-based drug delivery systems for cancer treatment. N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide could also be used as a starting point for the synthesis of new anti-cancer compounds with improved potency and selectivity. In addition, further research is needed to fully understand the mechanism of action of N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide and its potential applications in other fields, such as materials science and neuroscience.
In conclusion, N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide is a promising compound that has shown potential in various fields of research. Further investigation is needed to fully understand its mechanism of action and potential applications, but the current research suggests that N'-(4-methylbenzylidene)-2-(1-naphthyl)acetohydrazide could have important implications for cancer treatment, materials science, and neuroscience.
Propiedades
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-9-11-16(12-10-15)14-21-22-20(23)13-18-7-4-6-17-5-2-3-8-19(17)18/h2-12,14H,13H2,1H3,(H,22,23)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWUYGNDKSALEP-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(2-fluorophenoxy)propyl]amino}ethanol](/img/structure/B3867862.png)


![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3867886.png)

![N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867908.png)



![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3867927.png)

![2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3867943.png)
![N-[3-({[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B3867949.png)